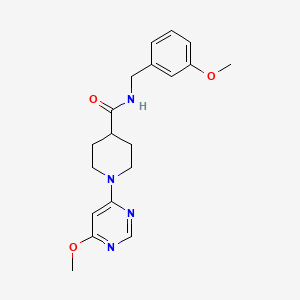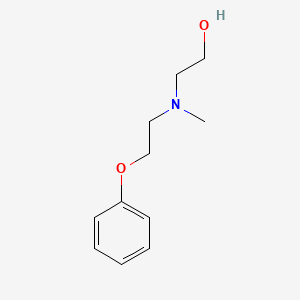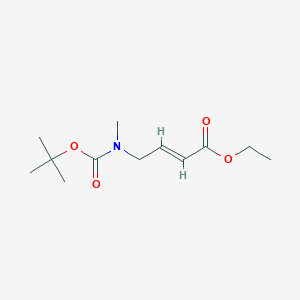
N-(3-methoxybenzyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxybenzyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide, commonly known as MPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. MPP is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. The inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Scientific Research Applications
Piperidine Derivatives in Therapeutics
Piperidine derivatives play a crucial role in medicinal chemistry, serving as core structures for the development of drugs with diverse pharmacological activities. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agents. Slight modifications to the piperazine nucleus can lead to significant differences in the medicinal potential of resultant molecules. Research highlights the broad potential of piperazine-based molecules in addressing various diseases, suggesting that compounds with piperidine structures, such as "N-(3-methoxybenzyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide," may have potential therapeutic applications (Rathi et al., 2016).
Organic Pollutants Treatment
Research on the treatment of organic pollutants using enzymatic methods highlights the effectiveness of enzymes in degrading recalcitrant compounds in wastewater. Redox mediators enhance the efficiency of these enzymatic processes, making them a promising approach for the remediation of various organic pollutants. This suggests the potential use of chemical compounds with functionalities similar to "this compound" in environmental applications, particularly in enhancing the degradation of pollutants (Husain & Husain, 2007).
Sunscreen Ingredients and Environmental Impact
The environmental impact of sunscreen ingredients, particularly concerning aquatic ecosystems, has been a subject of recent research. Compounds found in sunscreens, such as oxybenzone and octinoxate, have been identified in water sources worldwide. These compounds are not easily removed by standard wastewater treatment techniques and have been implicated in coral reef bleaching and accumulation in fish, affecting the food chain. This area of research underscores the importance of evaluating the environmental impact of chemical compounds, including those structurally related to "this compound," to ensure their safe use and disposal (Schneider & Lim, 2019).
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-5-3-4-14(10-16)12-20-19(24)15-6-8-23(9-7-15)17-11-18(26-2)22-13-21-17/h3-5,10-11,13,15H,6-9,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVPYWNYVOHQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2867961.png)




![4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile](/img/structure/B2867972.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2867974.png)
![4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2867975.png)
![N-(3-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867976.png)



![N-(2,4-difluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2867983.png)